molecular formula C10H8O4S B351341 3-(methylsulfonyl)-2H-chromen-2-one CAS No. 872285-34-2

3-(methylsulfonyl)-2H-chromen-2-one

Cat. No.: B351341
CAS No.: 872285-34-2
M. Wt: 224.23g/mol
InChI Key: JFFGMXVRZVMCDN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(methylsulfonyl)-2H-chromen-2-one is a chemical compound with the molecular formula C10H8O4S

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-(methylsulfonyl)-2H-chromen-2-one typically involves the sulfonylation of chromen-2-one derivatives. One common method includes the reaction of chromen-2-one with methylsulfonyl chloride in the presence of a base such as pyridine or triethylamine. The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete conversion .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the final product .

Chemical Reactions Analysis

Types of Reactions: 3-(methylsulfonyl)-2H-chromen-2-one undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include sulfone derivatives, sulfide derivatives, and various substituted chromen-2-one compounds .

Scientific Research Applications

3-(methylsulfonyl)-2H-chromen-2-one has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of dyes, pigments, and other industrial chemicals

Mechanism of Action

The mechanism of action of 3-(methylsulfonyl)-2H-chromen-2-one involves its interaction with specific molecular targets and pathways. The sulfonyl group is known to participate in various biochemical reactions, potentially inhibiting or modulating enzyme activity. The exact molecular targets and pathways are still under investigation, but preliminary studies suggest its involvement in oxidative stress pathways and cellular signaling mechanisms .

Comparison with Similar Compounds

  • 3-Methylsulfonylcoumarin
  • 3-Methylsulfonylbenzopyran
  • 3-Methylsulfonylflavone

Comparison: Compared to these similar compounds, 3-(methylsulfonyl)-2H-chromen-2-one is unique due to its specific structural features and reactivity. Its sulfonyl group provides distinct chemical properties, making it a valuable compound for various applications. Additionally, its potential biological activities set it apart from other related compounds .

Properties

CAS No.

872285-34-2

Molecular Formula

C10H8O4S

Molecular Weight

224.23g/mol

IUPAC Name

3-methylsulfonylchromen-2-one

InChI

InChI=1S/C10H8O4S/c1-15(12,13)9-6-7-4-2-3-5-8(7)14-10(9)11/h2-6H,1H3

InChI Key

JFFGMXVRZVMCDN-UHFFFAOYSA-N

SMILES

CS(=O)(=O)C1=CC2=CC=CC=C2OC1=O

Canonical SMILES

CS(=O)(=O)C1=CC2=CC=CC=C2OC1=O

Origin of Product

United States

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